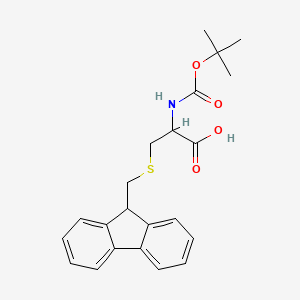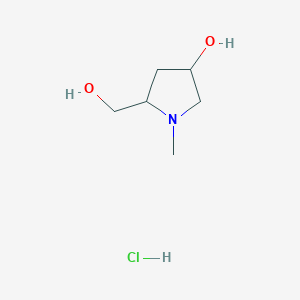
(2S,4R)-N-methyl-2-hydroxy methyl-4-hydroxy pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-N-methyl-2-hydroxy methyl-4-hydroxy pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-N-methyl-2-hydroxy methyl-4-hydroxy pyrrolidine hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the protection of functional groups followed by selective reactions to introduce the desired substituents. The final step often includes deprotection and purification to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-N-methyl-2-hydroxy methyl-4-hydroxy pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,4R)-N-methyl-2-hydroxy methyl-4-hydroxy pyrrolidine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.
Biology
In biological research, this compound is often used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry. It can serve as a model compound for understanding chiral recognition and binding in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules in a stereospecific manner makes it a candidate for designing drugs with targeted effects.
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its role as a chiral intermediate is crucial for producing enantiomerically pure compounds, which are essential in various industrial applications.
Mécanisme D'action
The mechanism of action of (2S,4R)-N-methyl-2-hydroxy methyl-4-hydroxy pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, leading to specific biochemical effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
- (4S)-4-Hydroxy-D-proline methyl ester hydrochloride
- (S)-4-Hydroxy-D-proline Methyl Ester Hydrochloride
Uniqueness
(2S,4R)-N-methyl-2-hydroxy methyl-4-hydroxy pyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-1-methylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7-3-6(9)2-5(7)4-8;/h5-6,8-9H,2-4H2,1H3;1H |
Clé InChI |
ANKBLDRZORUBIK-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CC1CO)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


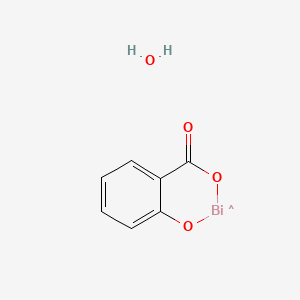
![2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose](/img/structure/B13395698.png)
![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2](/img/structure/B13395702.png)
![2-[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395708.png)
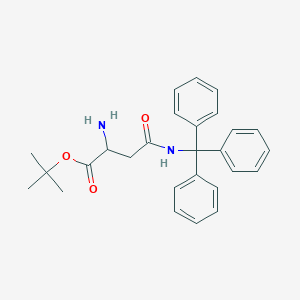
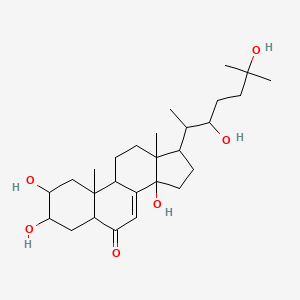
![2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13395728.png)
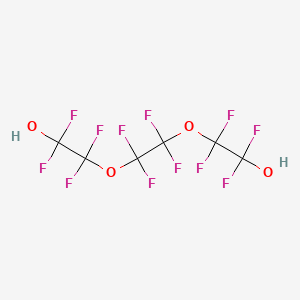
![2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13395734.png)

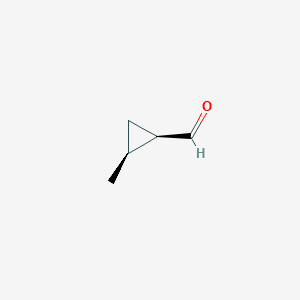
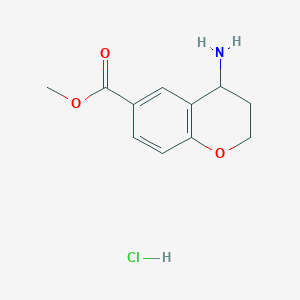
![1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395771.png)
